Technical Whitepaper: 2-(2,3-Dichlorophenyl)oxirane as a Strategic Building Block in Advanced API Synthesis
Technical Whitepaper: 2-(2,3-Dichlorophenyl)oxirane as a Strategic Building Block in Advanced API Synthesis
Executive Summary
In the landscape of modern pharmaceutical and agrochemical development, functionalized aryl oxiranes serve as pivotal electrophilic hubs. 2-(2,3-Dichlorophenyl)oxirane (CAS: 158397-38-7) [1] is a highly specialized chiral/achiral building block characterized by its strained three-membered epoxide ring adjacent to a sterically demanding, electron-withdrawing 2,3-dichlorophenyl moiety. This structural configuration makes it an ideal precursor for synthesizing 1-(2,3-dichlorophenyl)-2-substituted ethanol derivatives, which are core pharmacophores in sterol 14α-demethylase (CYP51) inhibitors, specialized azole antifungals, and novel central nervous system (CNS) modulators[2].
Unlike its more common 2,4-dichloro isomer (used in miconazole and ketoconazole), the 2,3-dichloro substitution pattern imparts unique spatial geometry that alters target-protein binding kinetics, making it a subject of intense interest for next-generation drug discovery[3].
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 2-(2,3-dichlorophenyl)oxirane is critical for designing downstream reactions, particularly regarding solvent compatibility and thermal stability.
| Property | Value |
| Chemical Name | 2-(2,3-Dichlorophenyl)oxirane |
| CAS Registry Number | 158397-38-7[4] |
| Molecular Formula | C8H6Cl2O[1] |
| Molecular Weight | 189.04 g/mol |
| Structural Class | Aryl Oxirane / Epoxide |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in DMSO, THF, DCM, and EtOAc; Insoluble in H₂O |
| Stability | Sensitive to strong Lewis acids and prolonged thermal stress |
Mechanistic Synthesis Pathways
The synthesis of 2-(2,3-dichlorophenyl)oxirane relies on carbon-carbon bond formation coupled with intramolecular cyclization, or direct oxygen transfer to an olefin[5]. As an Application Scientist, selecting the correct pathway dictates the yield, scalability, and enantiopurity of the final API.
Thermodynamic Control via Corey-Chaykovsky Epoxidation
The industry-standard approach utilizes the Corey-Chaykovsky reaction [2]. By reacting 2,3-dichlorobenzaldehyde with a sulfur ylide, the oxirane ring is constructed efficiently.
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Causality in Reagent Selection: We specifically employ trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. The sulfoxonium ylide (dimethylsulfoxonium methylide) is less nucleophilic and more stable. Its addition to the aldehyde is reversible, allowing the reaction to proceed under thermodynamic control. This reversibility ensures that the intermediate betaine has sufficient time to undergo the critical intramolecular S_N2 displacement of DMSO, yielding the epoxide with minimal byproduct formation[2].
Electrophilic Epoxidation via Prilezhaev Reaction
An alternative route involves the epoxidation of 2,3-dichlorostyrene[6] using meta-chloroperoxybenzoic acid (mCPBA).
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Causality in Mechanism: The peroxy acid delivers an electrophilic oxygen atom to the electron-rich alkene via a concerted "butterfly" transition state. While effective, the electron-withdrawing nature of the 2,3-dichloro groups slightly deactivates the olefin, requiring strictly anhydrous conditions and extended reaction times compared to unfunctionalized styrenes.
Figure 1: Convergent synthetic pathways for 2-(2,3-dichlorophenyl)oxirane highlighting reagent causality.
Reactivity Profile & Regioselective Ring-Opening Dynamics
The inherent value of 158397-38-7 lies in its susceptibility to nucleophilic ring-opening.
Steric Governance in S_N2 Trajectories
Under basic or neutral conditions, nucleophiles (such as 1H-1,2,4-triazole, amines, or cyanides) attack the oxirane ring.
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Regioselectivity: Attack occurs almost exclusively at the terminal, less-hindered carbon (C3) . The bulky 2,3-dichlorophenyl group at C2 creates severe steric hindrance, blocking S_N2 trajectory at the benzylic position.
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Electronic Influence: The electron-withdrawing chlorine atoms destabilize any potential positive charge buildup at the benzylic carbon, further disfavoring S_N1-type ring opening under non-acidic conditions. This guarantees high regiochemical fidelity, yielding the desired secondary alcohol.
Figure 2: Regioselective S_N2 ring-opening dynamics governed by steric hindrance.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating specific in-process controls (IPCs).
Protocol A: Synthesis of 2-(2,3-Dichlorophenyl)oxirane via Corey-Chaykovsky
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Ylide Generation: Suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.5 M) under an inert N₂ atmosphere. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions at 0 °C.
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Causality: Hydrogen gas evolution indicates active ylide formation. The reaction must stir until gas evolution ceases (~1 hour) to ensure complete conversion to the ylide, preventing unreacted NaH from reducing the aldehyde later.
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Electrophile Addition: Dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution, maintaining the internal temperature below 15 °C.
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Cyclization & IPC: Allow the mixture to warm to room temperature and stir for 3 hours.
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Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active aldehyde spot ( Rf ~0.6) and the emergence of a new, slightly higher spot ( Rf ~0.7) confirms successful epoxidation.
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Quench & Extraction: Quench the reaction strictly with ice-cold water to destroy any residual ylide and prevent over-alkylation. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove DMSO), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective Azole Ring-Opening
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Activation: Dissolve 2-(2,3-dichlorophenyl)oxirane (1.0 eq) and 1H-1,2,4-triazole (1.5 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) as a heterogeneous base.
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Thermal S_N2: Heat the suspension to 80 °C for 8-12 hours.
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Causality: Elevated temperature is required to overcome the activation energy barrier of the S_N2 attack on the epoxide, but exceeding 90 °C risks thermal degradation of the oxirane.
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Isolation: Cool to room temperature, dilute with water, and extract with DCM. The resulting 1-(2,3-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol can be purified via silica gel chromatography or recrystallization.
Analytical Characterization Standards
To verify the structural integrity and purity of 158397-38-7, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic oxirane protons. The benzylic proton (C2) typically appears as a doublet of doublets (dd) around δ 4.0 - 4.2 ppm. The terminal CH₂ protons (C3) appear as two distinct multiplets (diastereotopic protons) around δ 2.7 and 3.2 ppm.
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GC-MS: The molecular ion peak [M]+ at m/z 188 (with an isotopic pattern characteristic of two chlorine atoms: 188, 190, 192 in a 9:6:1 ratio) confirms the molecular weight.
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Chiral HPLC: If an enantioselective synthesis or enzymatic resolution[7] was employed, enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase.
References
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Title: Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: DESIGN and SYNTHESIS of NOVEL CYP51 INHIBITORS Source: Cardiff University (ORCA) URL: [Link]
- Title: Enzymatic conversion of epoxides (Patent US7695942B2)
Sources
- 1. 158397-38-7 | CAS数据库 [m.chemicalbook.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 158397-38-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. US7993904B2 - Process for the preparation of optically active 5-substituted 2-oxazolidinones from racemic epoxides and cyanate employing a halohydrin dehalogenase - Google Patents [patents.google.com]
- 6. US7695942B2 - Enzymatic conversion of epoxides - Google Patents [patents.google.com]
- 7. EP1287155A1 - Enzymatic conversion of epoxides - Google Patents [patents.google.com]
